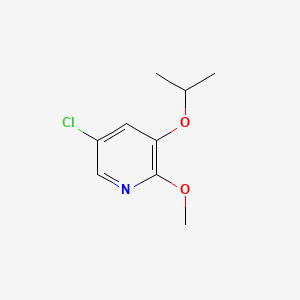

5-Chloro-3-isopropoxy-2-methoxypyridine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-3-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2/c1-6(2)13-8-4-7(10)5-11-9(8)12-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRIAFWTSZSAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC(=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682445 | |

| Record name | 5-Chloro-2-methoxy-3-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228957-00-3 | |

| Record name | 5-Chloro-2-methoxy-3-(1-methylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxy-3-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-3-isopropoxy-2-methoxypyridine: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and versatile reactivity make it a privileged structure in the design of novel therapeutics.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[3] Within this vast chemical space, 5-Chloro-3-isopropoxy-2-methoxypyridine has emerged as a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, and significance in synthetic and medicinal chemistry.

Chemical Structure and Identification

This compound is a polysubstituted pyridine derivative. Its structure is characterized by a chlorine atom at the 5-position, an isopropoxy group at the 3-position, and a methoxy group at the 2-position of the pyridine ring.

Systematic Name: this compound[4] Molecular Formula: C₉H₁₂ClNO₂[4] CAS Number: 1228957-00-3[4]

The unique arrangement of these substituents imparts a specific set of electronic and steric properties to the molecule, making it a versatile intermediate in organic synthesis.

Diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

While comprehensive experimental data for this compound is not extensively reported in the literature, some key properties have been compiled from commercial suppliers.

| Property | Value | Source |

| Molecular Weight | 201.65 g/mol | Calculated |

| Appearance | Not Available | [4] |

| Purity | ≥95% | [4] |

| Storage Temperature | 4-8°C | [4] |

Safety Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

As with all laboratory chemicals, appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area.

Synthesis Strategies

One potential synthetic pathway could start from 2,3-dihydroxy-5-chloropyridine. This intermediate can be synthesized from 2-amino-5-chloropyridine through a series of diazotization, nitration, reduction, and a final diazotization reaction.[3]

Hypothetical Synthesis Workflow:

Caption: A plausible synthetic workflow for this compound.

Experimental Considerations:

-

Step 1: Selective O-methylation: The selective methylation of the hydroxyl group at the 2-position is crucial. The choice of solvent and base will be critical to control the regioselectivity of this reaction.

-

Step 2: O-isopropylation: The subsequent O-alkylation of the remaining hydroxyl group with an isopropyl halide would yield the final product. The use of a strong base like sodium hydride is common for such etherifications.

Purification: Standard purification techniques such as column chromatography would be necessary to isolate the desired product in high purity.

Reactivity and Role in Medicinal Chemistry

The reactivity of this compound is dictated by its substituents. The chlorine atom at the 5-position is a key functional handle for further synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for the construction of complex biaryl and heteroaryl structures.[2]

The methoxy and isopropoxy groups, while generally less reactive, play a significant role in modulating the electronic properties of the pyridine ring and influencing the molecule's conformation and metabolic stability. The methoxy group, in particular, is a prevalent substituent in many approved drugs and is known to favorably impact ligand-target binding and pharmacokinetic parameters.[5]

While specific applications of this compound in drug discovery are not widely documented in public literature, its structural motifs are present in various bioactive molecules where it serves as a key intermediate.[3] The strategic placement of the chloro, isopropoxy, and methoxy groups provides a unique combination of properties that make it an attractive scaffold for generating libraries of compounds for screening and lead optimization in drug discovery programs.

Conclusion

This compound is a valuable, albeit not extensively documented, building block in the field of medicinal chemistry. Its polysubstituted pyridine core offers a versatile platform for the synthesis of novel and complex molecules. While detailed experimental data remains limited in the public domain, its potential for use in the development of new therapeutic agents is evident from the established importance of its constituent functional groups and the broader class of substituted pyridines. Further research and publication of its synthesis and applications will undoubtedly solidify its role as a key tool for drug discovery professionals.

References

-

AOBChem. "this compound." AOBChem, Accessed January 26, 2026. [Link].

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 104252, 2-Chloro-3-methoxypyridine." PubChem, Accessed January 26, 2026. [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 15169000, 2-Chloro-5-methoxypyridine." PubChem, Accessed January 26, 2026. [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 23456152, 2-Chloro-3-methoxy-5-nitropyridine." PubChem, Accessed January 26, 2026. [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12645070, 5-Chloropyridine-3-carbonitrile." PubChem, Accessed January 26, 2026. [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10583046, 4-Chloro-3-methoxy-2-methylpyridine." PubChem, Accessed January 26, 2026. [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7977, 2-Chloropyridine." PubChem, Accessed January 26, 2026. [Link].

- Google Patents. "CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine." Accessed January 26, 2026. .

- Google Patents.

- Google Patents. "US9701636B2 - Solid forms of {[5-(3-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino}acetic acid, compositions, and uses thereof." Accessed January 26, 2026. .

-

MySkinRecipes. "5-Chloro-2-methoxy-3-(2,2,2-trifluoroethoxy)pyridine." MySkinRecipes, Accessed January 26, 2026. [Link].

-

Snieckus, V., & Fandrick, D. R. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Organic letters, 12(19), 4348–4351. [Link].

- Google Patents. "CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine." Accessed January 26, 2026. .

- Google Patents. "EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof." Accessed January 26, 2026. .

- Google Patents. "US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide." Accessed January 26, 2026. .

- Google Patents. "US5043345A - Piperidine compounds and their preparation and use." Accessed January 26, 2026. .

-

Gangadasu, B., Raju, B. C., & Rao, V. J. (2002). A simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications, 8(3), 243-248. [Link].

-

MDPI. "5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids." MDPI, Accessed January 26, 2026. [Link].

-

MDPI. "The Chromenopyridine Scaffold: A Privileged Platform in Drug Design." MDPI, Accessed January 26, 2026. [Link].

-

National Center for Biotechnology Information. "Pharmacophore-Based Design of New Chemical Scaffolds as Translational Readthrough-Inducing Drugs (TRIDs)." PubMed Central, Accessed January 26, 2026. [Link].

-

National Center for Biotechnology Information. "Design and synthesis of novel 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives as potent and selective phosphodiesterase 5 inhibitors: scaffold hopping using a pseudo-ring by intramolecular hydrogen bond formation." PubMed, Accessed January 26, 2026. [Link].

-

National Center for Biotechnology Information. "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS." PubMed, Accessed January 26, 2026. [Link].

-

Organic Syntheses. "Propenylamine, 1-chloro-N,N,2-trimethyl-." Organic Syntheses, Accessed January 26, 2026. [Link].

-

The Journal of Pharmaceutical Negative Results. "Medicinal Chemistry In The Path Of Drug Discovery." JP-NR, Accessed January 26, 2026. [Link].

-

YouTube. "sample 13C NMR spectra of compounds with common functional groups." YouTube, Accessed January 26, 2026. [Link].

-

Doc Brown's Chemistry. "Introductory note on the 13C NMR spectrum of 2-methoxypropane." Doc Brown's Chemistry, Accessed January 26, 2026. [Link].

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Chemistry LibreTexts, Accessed January 26, 2026. [Link].

-

ResearchGate. "A “building block triangle” representing building blocks for medicinal chemistry." ResearchGate, Accessed January 26, 2026. [Link].

-

ChemRxiv. "Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh- Throughput Experimentation." ChemRxiv, Accessed January 26, 2026. [Link].

-

National Center for Biotechnology Information. "Fluorinated building blocks in drug design: new pathways and targets." PubMed Central, Accessed January 26, 2026. [Link].

-

National Center for Biotechnology Information. "Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations." PubMed, Accessed January 26, 2026. [Link].

-

National Center for Biotechnology Information. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." PubMed Central, Accessed January 26, 2026. [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. "The Role of 3-Bromo-5-chloro-2-methoxypyridine as a Pharmaceutical Intermediate." INNO PHARMCHEM, Accessed January 26, 2026. [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. "Unlocking Innovation with 2-Chloro-5-methoxypyridine: A Key Heterocyclic Building Block." INNO PHARMCHEM, Accessed January 26, 2026. [Link].

-

Patent 0121320. "Preparation of 2-chloro-5-methylpyridine." Accessed January 26, 2026. [Link].

-

Supporting Information. "The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6." Accessed January 26, 2026. [Link].

-

Doc Brown's Chemistry. "C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane." Doc Brown's Chemistry, Accessed January 26, 2026. [Link].

-

Googleapis.com. "r"O." Accessed January 26, 2026. [Link].

-

The NIST WebBook. "5-Chloro-2-methyl-3(2H)-isothiazolone." NIST, Accessed January 26, 2026. [Link].

Sources

- 1. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 4. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aobchem.com [aobchem.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-Chloro-3-isopropoxy-2-methoxypyridine

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of 5-Chloro-3-isopropoxy-2-methoxypyridine, a substituted pyridine derivative of interest to researchers, scientists, and professionals in the field of drug development. While experimental data for this specific molecule is not extensively published, this document outlines the foundational chemical identity, predicted properties based on its structure, and, most critically, detailed, field-proven methodologies for its empirical characterization. By explaining the causality behind experimental choices and the significance of each parameter in the drug discovery and development pipeline, this guide serves as a robust framework for the scientific investigation of this and similar novel chemical entities. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

The journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of its physicochemical properties. These characteristics are the bedrock upon which our understanding of a molecule's behavior is built, influencing everything from its synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile.[1][2] The biological activity of a drug is intrinsically linked to its physicochemical nature.[3]

This compound, as a member of the pyridine class of heterocycles, belongs to a scaffold of immense importance in medicinal chemistry. Pyridine and its derivatives are integral components of numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding, serve as bioisosteres, and fine-tune a molecule's properties to enhance efficacy and metabolic stability.

This guide will delve into the core physicochemical attributes of this compound. In the absence of extensive published experimental data for this specific molecule, we will provide a combination of known identifiers, predicted values based on chemical structure, and detailed, actionable protocols for the empirical determination of these properties. The emphasis will be on not just the "what" but the "how" and "why"—equipping the research and development professional with the necessary tools and rationale to conduct a thorough characterization.

Core Molecular Identity

A precise understanding of a molecule's fundamental identity is the first step in any scientific investigation. For this compound, the following identifiers have been established:

| Identifier | Value | Source |

| Chemical Name | This compound | AOBChem[4] |

| CAS Number | 1228957-00-3 | AOBChem[4] |

| Molecular Formula | C₉H₁₂ClNO₂ | AOBChem[4] |

| Molecular Weight | 201.65 g/mol | Calculated |

| Chemical Structure |  |

Physical State and Thermal Properties

The physical state and thermal behavior of an active pharmaceutical ingredient (API) are critical for its handling, formulation, and stability.

Appearance

The appearance of a pure compound provides a qualitative measure of its purity. While a specific appearance for this compound is not detailed in available literature, it is predicted to be a solid at room temperature, given the properties of similarly substituted pyridines.

Melting Point

The melting point is a crucial thermal property that provides insights into the purity and identity of a crystalline solid.[5][6] Pure compounds typically exhibit a sharp melting point range, whereas impurities tend to depress and broaden this range.[7] This parameter is vital for quality control in the pharmaceutical industry.[8]

Predicted Melting Point: While an experimental value is unavailable, related structures such as 3-Bromo-5-methoxypyridine have a melting point in the range of 31-35 °C. It is reasonable to hypothesize that this compound will have a melting point in a similar range.

Experimental Protocol for Melting Point Determination (Capillary Method):

-

Sample Preparation: A small, dry sample of this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute).

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquefied are recorded as the melting point range.

Boiling Point

The boiling point is a key characteristic for compounds that are liquid at or near room temperature. For solids with relatively low melting points, the boiling point provides information about their volatility.

Predicted Boiling Point: For the related compound 5-Chloro-3-fluoro-2-methoxypyridine, a predicted boiling point is 165.4 ± 35.0 °C.[9] Given the structural similarities, the boiling point of this compound is likely to be in a comparable range, though the larger isopropoxy group may lead to a slightly higher value.

Solubility Profile

Solubility is a cornerstone of drug development, as it directly impacts bioavailability.[10][11][12] For a drug to be absorbed, particularly after oral administration, it must first dissolve in the gastrointestinal fluids.[13][14]

Predicted Solubility: The presence of both ether functionalities and a pyridine nitrogen atom suggests that this compound will exhibit some solubility in polar organic solvents. Its solubility in aqueous media is expected to be limited due to the hydrophobic contributions of the chloro and isopropoxy groups.

Experimental Workflow for Aqueous and Organic Solubility Determination:

Caption: Workflow for determining thermodynamic solubility.

Ionization Constant (pKa)

The pKa of a molecule dictates its charge state at a given pH. This is of paramount importance for drug absorption, as the charge of a molecule influences its ability to permeate biological membranes.

Predicted pKa: The pyridine nitrogen in this compound is basic and can be protonated. The pKa of pyridine itself is approximately 5.2. The electron-withdrawing effect of the chlorine atom and the electron-donating effects of the methoxy and isopropoxy groups will influence the basicity of the nitrogen. For comparison, the predicted pKa of 5-Chloro-3-fluoro-2-methoxypyridine is -1.31 ± 0.20, which seems unusually low for a pyridine nitrogen and may refer to a different ionization event; it is more likely that the pKa of the protonated pyridine is in the range of 2-4.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a water/methanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of a molecule, confirming its structure and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals would include those for the aromatic protons on the pyridine ring, the methoxy protons, and the isopropoxy protons (a septet for the CH and a doublet for the two CH₃ groups).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the substituted carbons of the pyridine ring and the carbons of the methoxy and isopropoxy groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C-O stretching (ether linkages)

-

C=C and C=N stretching (aromatic pyridine ring)

-

C-H stretching (aliphatic and aromatic)

-

C-Cl stretching

Safety and Handling

Based on available data for this compound and related compounds, the following safety precautions should be observed:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

The thorough physicochemical characterization of a novel compound like this compound is a non-negotiable prerequisite for its advancement in the drug discovery and development process. While a complete, experimentally verified dataset for this molecule is not yet publicly available, this guide has provided its known identifiers and a robust framework for its empirical investigation. By following the detailed protocols for determining melting point, solubility, and pKa, and by utilizing spectroscopic methods for structural confirmation, researchers can generate the critical data needed to make informed decisions about the future of this promising pyridine derivative. The principles and methodologies outlined herein are broadly applicable to the characterization of other new chemical entities, underscoring the universal importance of understanding a molecule's fundamental physicochemical nature.

References

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

-

Labinsights. (2023). Physical and Chemical Characterization for APIs. Retrieved from [Link]

-

MDPI. (2023). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Retrieved from [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Retrieved from [Link]

-

Pacific BioLabs. (n.d.). Physicochemical Properties. Retrieved from [Link]

-

Patsnap Synapse. (2025). How does solubility affect oral bioavailability? Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Special Feature. (2023). Solubility & Bioavailability: Difficult Beasts to Tame. Retrieved from [Link]

-

Teva api. (2021). Defining the right physical properties of API. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Wisdomlib. (2025). Melting point determination: Significance and symbolism. Retrieved from [Link]

-

Wisdomlib. (2026). Solubility and bioavailability: Significance and symbolism. Retrieved from [Link]

Sources

- 1. labinsights.nl [labinsights.nl]

- 2. pacificbiolabs.com [pacificbiolabs.com]

- 3. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aobchem.com [aobchem.com]

- 5. nano-lab.com.tr [nano-lab.com.tr]

- 6. resolvemass.ca [resolvemass.ca]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 9. 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE | 886374-01-2 [chemicalbook.com]

- 10. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]

- 11. mdpi.com [mdpi.com]

- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How does solubility affect oral bioavailability? [synapse.patsnap.com]

- 14. wisdomlib.org [wisdomlib.org]

An In-Depth Technical Guide to 5-Chloro-3-isopropoxy-2-methoxypyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-isopropoxy-2-methoxypyridine, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical identity, including its CAS number and IUPAC name, and presents a plausible, expertly-derived synthetic pathway, complete with a detailed experimental protocol. Furthermore, it explores the physicochemical properties and safety considerations crucial for laboratory handling. The guide culminates in a discussion of its significant role as a versatile intermediate in the synthesis of complex molecular architectures for drug discovery, underpinned by the strategic importance of the substituted pyridine scaffold in bioactive compounds.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted pyridine derivative with the following identifiers:

-

CAS Number: 1228957-00-3[1]

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₉H₁₂ClNO₂[1]

-

Molecular Weight: 201.65 g/mol

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Purity | ≥ 95% | AOBChem[1] |

| Appearance | Not specified | AOBChem[1] |

| Shipping Temperature | Room Temperature | AOBChem[1] |

| Storage Temperature | 4-8°C | AOBChem[1] |

Synthesis and Mechanistic Insights

A plausible synthetic route, outlined below, leverages common transformations in heterocyclic chemistry, such as nitration, chlorination, reduction, and etherification. The rationale behind this proposed pathway is to introduce the substituents in a controlled manner, taking into account their directing effects and the reactivity of the pyridine ring.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a well-reasoned, yet hypothetical, procedure based on analogous transformations.[2] Researchers should perform small-scale trials to optimize reaction conditions.

Step 1: Nitration of 2-Hydroxypyridine

-

To a stirred solution of 2-hydroxypyridine in concentrated sulfuric acid, slowly add a mixture of concentrated nitric and sulfuric acids at a controlled temperature (typically 0-10°C).

-

After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Pour the reaction mixture onto ice and neutralize with a suitable base to precipitate the product, 5-nitro-2-hydroxypyridine.

Step 2: Chlorination of 5-Nitro-2-hydroxypyridine

-

Treat 5-nitro-2-hydroxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl₃), potentially with a catalytic amount of a tertiary amine.

-

Heat the reaction mixture to reflux until the starting material is consumed.

-

Carefully quench the reaction with ice water and extract the product, 2-chloro-5-nitropyridine, with an organic solvent.

Step 3: Reduction of 2-Chloro-5-nitropyridine

-

Reduce the nitro group of 2-chloro-5-nitropyridine to an amine using a standard reducing agent like iron powder in the presence of an acid (e.g., HCl or acetic acid).

-

Filter the reaction mixture to remove solid byproducts and neutralize the filtrate.

-

Extract the product, 5-amino-2-chloropyridine, with an organic solvent.

Step 4 & 5: Conversion to 5-Chloro-2,3-dihydroxypyridine

-

This two-step sequence involves diazotization of 5-amino-2-chloropyridine to yield 5-chloro-2-hydroxypyridine, followed by nitration, reduction, and another diazotization to introduce the second hydroxyl group, yielding 5-chloro-2,3-dihydroxypyridine.[3]

Step 6: Sequential Etherification

-

Treat 5-chloro-2,3-dihydroxypyridine with one equivalent of a strong base (e.g., sodium hydride) in an aprotic solvent, followed by the addition of methyl iodide to selectively form the 2-methoxy intermediate. The regioselectivity is driven by the differential acidity of the two hydroxyl groups.

-

In a subsequent step, treat the intermediate with another equivalent of a strong base and 2-bromopropane to introduce the isopropoxy group, yielding the final product, this compound.

Self-Validation: Each step of this proposed synthesis should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure the complete conversion of starting materials and to characterize the intermediates. The final product should be purified by column chromatography and its structure confirmed by NMR, IR, and mass spectrometry.

Role in Drug Discovery and Medicinal Chemistry

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[4] The unique electronic properties and the ability of the pyridine nitrogen to act as a hydrogen bond acceptor make it a privileged scaffold.

This compound, with its specific substitution pattern, offers medicinal chemists a versatile platform for generating novel molecular entities. The chloro substituent provides a handle for further functionalization through cross-coupling reactions, allowing for the introduction of a wide range of chemical moieties to explore structure-activity relationships (SAR). The methoxy and isopropoxy groups can modulate the compound's lipophilicity, metabolic stability, and conformational preferences, all of which are critical parameters in drug design.[2]

While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in various bioactive molecules.[2] Its value lies in its role as a key intermediate for creating libraries of compounds for high-throughput screening and lead optimization.

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from AOBChem.[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its polysubstituted pyridine core offers multiple points for chemical modification, enabling the systematic exploration of chemical space in the pursuit of novel therapeutic agents. The proposed synthetic pathway provides a rational and feasible approach to its preparation, empowering researchers to access this important intermediate. As the demand for novel pharmaceuticals continues to grow, the utility of such well-designed heterocyclic building blocks will undoubtedly increase.

References

- Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

- Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (2002).

- Sriram, D., & Yogeeswari, P. (2010). Medicinal Chemistry.

- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.

- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methoxypyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

- The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. (2019). Molecules, 25(1), 88.

- Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (2020). Molecules, 25(15), 3489.

- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Medicinal Chemistry, 13(6), 637-655.

- Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. (2009). Organic Letters, 11(21), 4874–4876.

- A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]nifene). (2018). Journal of Labelled Compounds and Radiopharmaceuticals, 61(1), 36-41.

Sources

An In-Depth Technical Guide to the Initial Synthesis of 5-Chloro-3-isopropoxy-2-methoxypyridine

Introduction

The multi-substituted pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, offering a versatile platform for developing novel therapeutic agents and functional materials. The specific substitution pattern of 5-Chloro-3-isopropoxy-2-methoxypyridine presents a unique combination of electronic and steric properties, making it a molecule of significant interest for further derivatization. This technical guide provides a comprehensive overview of plausible initial synthesis routes for this target molecule, designed for researchers, chemists, and drug development professionals. Grounded in established chemical principles, this document explains the causality behind strategic decisions, details validated protocols, and offers a comparative analysis of different synthetic approaches.

Section 1: Retrosynthetic Analysis and Strategic Considerations

The synthesis of a polysubstituted aromatic heterocycle like this compound requires careful strategic planning to control the regiochemistry of the functionalization. Two primary retrosynthetic strategies emerge from the analysis of the target structure:

-

Stepwise Functionalization of a Precursor Pyridine: This bottom-up approach involves starting with a simpler, commercially available pyridine derivative and sequentially introducing the required functional groups (chloro, methoxy, and isopropoxy). This strategy generally offers superior control over the placement of each substituent, albeit potentially at the cost of a longer synthetic sequence.

-

Substitution on a Polychlorinated Pyridine Core: This approach utilizes a readily available starting material like 2,3,5-trichloropyridine and relies on the differential reactivity of the chloro-substituents towards nucleophilic aromatic substitution to introduce the alkoxy groups. While potentially shorter, this route poses significant challenges in achieving the desired regioselectivity.

Figure 1: High-level retrosynthetic analysis of the target molecule, outlining two divergent strategic pathways.

This guide will first detail the more controllable, albeit longer, stepwise functionalization route before exploring the challenges and potential of the nucleophilic substitution pathway.

Section 2: Pathway 1: Stepwise Functionalization via a Dihydroxy Intermediate

This synthetic route leverages a well-defined, multi-step sequence to construct a key intermediate, 5-Chloro-2,3-dihydroxypyridine, which then undergoes sequential etherification to yield the final product. This approach provides excellent regiochemical control.

Step 2.1: Synthesis of Key Intermediate: 5-Chloro-2,3-dihydroxypyridine

The foundation of this pathway is the synthesis of the dihydroxy intermediate from the readily available starting material, 2-amino-5-chloropyridine. A patented procedure outlines a reliable four-step process to achieve this transformation[1].

-

Diazotization of 2-Amino-5-chloropyridine: The initial step involves the conversion of the amino group into a hydroxyl group. The amine is treated with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by hydrolysis to yield 2-hydroxy-5-chloropyridine. It is crucial to note the well-established tautomeric equilibrium between 2-hydroxypyridine and its 2-pyridone form[2][3][4].

-

Nitration: The resulting 2-hydroxy-5-chloropyridine is then nitrated to introduce a nitro group at the C3 position. The electron-donating nature of the hydroxyl group directs the electrophilic nitration primarily to the positions ortho and para to it. Under controlled conditions using concentrated nitric and sulfuric acids, 2-hydroxy-3-nitro-5-chloropyridine is formed[1].

-

Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine. This can be achieved using various reducing agents, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid[5] or catalytic hydrogenation, to produce 2-hydroxy-3-amino-5-chloropyridine[1].

-

Final Diazotization: A second diazotization reaction converts the newly formed C3 amino group into a hydroxyl group, affording the key intermediate, 5-chloro-2,3-dihydroxypyridine[1].

Figure 2: Synthesis of the key intermediate 5-Chloro-2,3-dihydroxypyridine.

Step 2.2: Selective Sequential Etherification

With the dihydroxy intermediate in hand, the next critical phase is the sequential and selective introduction of the methoxy and isopropoxy groups. The primary challenge lies in differentiating the two hydroxyl groups, which possess similar chemical reactivity.

Causality of Selectivity: While electronically similar, the C2 and C3 hydroxyls exist in different chemical environments. The C2-hydroxyl group's participation in the 2-pyridone tautomerism can be exploited. Furthermore, steric hindrance can play a role; the C2 position is flanked by the ring nitrogen, which may influence the approach of bulky reagents. A common strategy is to perform the methylation first, as the methyl group is less sterically demanding than the isopropyl group.

-

Selective Monomethylation: The first etherification aims to form 5-Chloro-3-hydroxy-2-methoxypyridine. This is typically achieved via a Williamson ether synthesis[6]. The reaction involves treating the diol with one equivalent of a suitable base (e.g., potassium carbonate, sodium hydride) to generate a mono-phenoxide, followed by the addition of one equivalent of a methylating agent like iodomethane or dimethyl sulfate.

-

Controlling O- vs. N-Alkylation: A potential side reaction is the N-alkylation of the 2-pyridone tautomer. To favor the desired O-alkylation, reaction conditions can be optimized. Using a polar aprotic solvent like DMF or acetonitrile and a base like K₂CO₃ often favors O-alkylation[6]. Careful control of stoichiometry is critical to minimize dialkylation. The resulting mixture would require chromatographic purification to isolate the desired mono-methylated product.

-

-

Isopropylation of the Remaining Hydroxyl Group: Once the pure 5-Chloro-3-hydroxy-2-methoxypyridine is obtained, the final step is the etherification of the C3 hydroxyl group. This second Williamson ether synthesis is more straightforward as there is only one reactive site. The intermediate is treated with a base and an isopropylating agent, such as 2-bromopropane or isopropyl tosylate, to yield the final target molecule, this compound.

Section 3: Pathway 2: Nucleophilic Substitution of 2,3,5-Trichloropyridine

An alternative, more convergent approach begins with 2,3,5-trichloropyridine. This route relies on the inherent reactivity differences of the chlorine atoms on the pyridine ring towards nucleophilic aromatic substitution (SNAᵣ).

Scientific Rationale: The reactivity of halogens on a pyridine ring towards SNAᵣ is highly dependent on their position relative to the ring nitrogen. The order of reactivity is generally C2 > C6 > C4 >> C3, C5. The electron-withdrawing nitrogen atom stabilizes the negative charge in the Meisenheimer complex intermediate, particularly when substitution occurs at the ortho (C2, C6) and para (C4) positions.

-

Regioselective Monomethoxylation: The first step involves reacting 2,3,5-trichloropyridine with one equivalent of sodium methoxide. Based on the established reactivity hierarchy, the substitution will occur preferentially at the most activated C2 position, yielding 3,5-dichloro-2-methoxypyridine as the major product[7].

-

Second Alkoxylation (The Selectivity Challenge): The subsequent introduction of the isopropoxy group at the C3 position is the route's principal flaw. The remaining chloro-substituents at C3 and C5 are significantly less reactive than the initial C2 chlorine. Forcing the reaction with sodium isopropoxide would require harsh conditions (high temperatures) and would likely result in a mixture of products, with substitution occurring at both the C3 and C5 positions, leading to difficult-to-separate isomers. Therefore, this route is not ideal for the clean synthesis of the desired target.

Figure 3: Synthesis via substitution of 2,3,5-trichloropyridine, highlighting the problematic regioselectivity in the second step.

Section 4: Data Summary and Route Comparison

| Feature | Pathway 1: Stepwise Functionalization | Pathway 2: Nucleophilic Substitution |

| Starting Material | 2-Amino-5-chloropyridine | 2,3,5-Trichloropyridine |

| Number of Steps | ~6 steps | ~2 steps |

| Regiochemical Control | Excellent; substituents are introduced sequentially. | Poor; the second substitution step is non-selective. |

| Key Intermediate | 5-Chloro-2,3-dihydroxypyridine | 3,5-Dichloro-2-methoxypyridine |

| Primary Advantage | Unambiguous synthesis of the correct isomer. | Convergent and potentially rapid. |

| Primary Challenge | Longer overall sequence; potential for modest yields in the multi-step preparation of the diol intermediate. | Lack of regioselectivity in the second step, leading to isomeric mixtures and difficult purification. |

Section 5: Detailed Experimental Protocols (Pathway 1)

The following protocols are illustrative and synthesized from established procedures. Researchers should consult the primary literature and perform appropriate safety assessments before undertaking any experimental work.

Protocol 5.1: Synthesis of 5-Chloro-2,3-dihydroxypyridine[1]

(This protocol consolidates the four-step process described in Section 2.1. Each step requires isolation and purification of the intermediate.)

-

Step A: 2-Hydroxy-5-chloropyridine: A solution of 2-amino-5-chloropyridine in aqueous sulfuric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 1 hour, then gently warmed to 50-60 °C until nitrogen evolution ceases. The solution is cooled, and the pH is adjusted to neutral to precipitate the product, which is filtered, washed with water, and dried.

-

Step B: 2-Hydroxy-3-nitro-5-chloropyridine: To concentrated sulfuric acid cooled in an ice bath, 2-hydroxy-5-chloropyridine is added in portions. The mixture is warmed to 50-60 °C, and concentrated nitric acid is added dropwise. The reaction is stirred for 1-2 hours at this temperature, then cooled and poured into ice water. The pH is adjusted to be strongly basic with 40% sodium hydroxide to precipitate the yellow solid product, which is collected by filtration and dried.

-

Step C: 2-Hydroxy-3-amino-5-chloropyridine: The nitro-compound is dissolved in a suitable solvent, and a reducing agent (e.g., iron powder in acetic acid, or stannous chloride in HCl) is added. The reaction is heated until the reduction is complete (monitored by TLC). After cooling, the mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the amino-product.

-

Step D: 5-Chloro-2,3-dihydroxypyridine: The amino-product from Step C is subjected to a second diazotization and hydrolysis reaction, following a similar procedure to Step A, to yield the final dihydroxy intermediate.

Protocol 5.2: Synthesis of this compound

-

Step A: Monomethylation: To a solution of 5-chloro-2,3-dihydroxypyridine (1.0 eq.) in anhydrous DMF, potassium carbonate (1.1 eq.) is added. The mixture is stirred at room temperature for 30 minutes. Iodomethane (1.05 eq.) is added dropwise, and the reaction is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel) to isolate 5-chloro-3-hydroxy-2-methoxypyridine.

-

Step B: Isopropylation: To a solution of 5-chloro-3-hydroxy-2-methoxypyridine (1.0 eq.) in anhydrous DMF, potassium carbonate (1.5 eq.) is added. The mixture is stirred, and 2-bromopropane (1.2 eq.) is added. The reaction is heated to 80-100 °C for 4-6 hours until the starting material is consumed (monitored by TLC)[6]. After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography if necessary.

References

- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

- CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine.

-

Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine . PrepChem.com. [Link]

-

2-Pyridone . Wikipedia. [Link]

-

Hydroxypyridine-Pyridone Tautomerism . YouTube. [Link]

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. youtube.com [youtube.com]

- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

A Prospective Analysis of 5-Chloro-3-isopropoxy-2-methoxypyridine: A Technical Guide to Unveiling Potential Biological Activity

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of pharmacological activity across a vast range of biological targets. This guide focuses on the uncharacterized compound, 5-Chloro-3-isopropoxy-2-methoxypyridine (CAS No. 1228957-00-3). While no direct biological data for this specific molecule has been published to date, its structural motifs—a substituted pyridine ring bearing chloro, methoxy, and isopropoxy groups—are prevalent in a multitude of bioactive agents. This document serves as a prospective technical guide for researchers, scientists, and drug development professionals. It provides a scientifically grounded rationale for investigating its potential therapeutic activities, outlines detailed experimental workflows for its evaluation, and proposes potential mechanisms of action based on established structure-activity relationships of analogous compounds.

Introduction: The Pyridine Scaffold as a Privileged Structure

Nitrogen-containing heterocycles are fundamental building blocks in drug discovery, with the pyridine ring being one of the most significant.[1][2] Its presence in vital cofactors like NAD and NADP, as well as in numerous approved drugs, underscores its biological relevance. The pyridine nucleus is considered a "privileged scaffold" because its derivatives are capable of binding to a wide array of biological targets with high affinity, leading to diverse pharmacological outcomes including anticancer, antiviral, anti-inflammatory, and antibacterial effects.[3][4][5]

The specific compound, this compound, presents an intriguing combination of substituents. An analysis of its constituent parts provides a logical starting point for predicting its potential bioactivity.

-

2-Methoxypyridine: The methoxy group at the 2-position can act as a hydrogen bond acceptor and influence the molecule's conformation and metabolic stability. Methoxy groups are common in kinase inhibitors, where they can form critical interactions within the ATP-binding pocket.[6]

-

5-Chloropyridine: The chlorine atom at the 5-position is an electron-withdrawing group that can significantly alter the electronic distribution of the pyridine ring. It can also serve as a key interaction point with target proteins through halogen bonding and can enhance membrane permeability and oral bioavailability.[7]

-

3-Isopropoxy Group: The bulky isopropoxy group at the 3-position can provide steric hindrance, potentially conferring selectivity for a specific target. Alkoxy groups in this position are known to be present in various pharmacologically active compounds.[8][9]

Based on the prevalence of these motifs in established therapeutic areas, this guide will focus on a prioritized, logical screening cascade to investigate the potential of this compound in oncology, inflammation, and virology.

Proposed Therapeutic Area 1: Oncology

The pyridine scaffold is extensively featured in anticancer agents, often targeting key signaling proteins like kinases.[4][10] Compounds with 2,3,5-trisubstituted pyridine rings have been successfully developed as potent and selective inhibitors of kinases such as AKT.[11] Furthermore, novel pyridine derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including ovarian, breast, and prostate cancers, by inducing apoptosis, cell cycle arrest, and inhibiting critical enzymes like histone deacetylases (HDACs).[12][13][14]

Rationale for Investigation

The combination of a halogen (chloro) and alkoxy (methoxy, isopropoxy) groups on the pyridine ring is characteristic of many Type I and Type II kinase inhibitors. These groups can occupy hydrophobic pockets and form hydrogen or halogen bonds within the ATP-binding site of kinases that are frequently dysregulated in cancer, such as EGFR, AKT, or PIM-1.[11][14][15] We hypothesize that this compound may act as a scaffold for kinase inhibition or interfere with other cell proliferation pathways.

Experimental Workflow: In Vitro Anticancer Screening

The initial evaluation should follow a tiered approach, starting with broad screening and progressing to more specific mechanistic assays.

Caption: Tiered workflow for in vitro anticancer evaluation of the target compound.

Detailed Protocol: Antiproliferative MTT Assay

-

Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast, A2780 for ovarian) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to achieve a final concentration range (e.g., 0.01 µM to 100 µM). Add the compound dilutions to the wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals form.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Proposed Therapeutic Area 2: Anti-Inflammatory Activity

Substituted pyridines are also investigated for their anti-inflammatory properties.[16] The mechanism often involves the modulation of inflammatory signaling pathways, such as the NF-κB pathway, or the inhibition of key enzymes like cyclooxygenases (COX) or kinases involved in the inflammatory cascade (e.g., p38 MAPK).[17]

Rationale for Investigation

Chronic inflammation is a key driver of numerous diseases. The structural features of this compound are consistent with scaffolds that could interact with enzymes central to the inflammatory process. We hypothesize that the compound may inhibit the production of pro-inflammatory cytokines or mediators.

Experimental Workflow: In Vitro Anti-Inflammatory Screening

Caption: Workflow for evaluating the anti-inflammatory potential of the compound.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS.

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include wells with cells only, cells + LPS, and cells + LPS + positive control (e.g., Dexamethasone).

-

Incubation: Incubate the plate for 24 hours.

-

Griess Reaction: Collect 50 µL of supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

-

Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Analysis: Create a standard curve using sodium nitrite. Quantify the concentration of nitrite in the samples and calculate the percentage inhibition of NO production compared to the LPS-only control.

Proposed Therapeutic Area 3: Antiviral Activity

The pyridine ring is a common scaffold in antiviral agents, targeting various viral life cycle stages.[2][5] For example, substituted pyrazoles attached to a pyridine ring have shown activity against human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis and thus viral replication.[9]

Rationale for Investigation

The continued emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents.[18] The physicochemical properties of this compound make it a candidate for inhibiting viral enzymes or interfering with virus-host interactions. Its potential to inhibit host kinases could also be a viable broad-spectrum antiviral strategy, as many viruses rely on host cell kinases for their replication.

Experimental Workflow: Broad-Spectrum Antiviral Screening

A pragmatic approach is to screen the compound against a panel of representative viruses.

-

Initial Cytotoxicity Assessment: Determine the maximum non-toxic concentration (MNTC) of the compound in relevant host cell lines (e.g., Vero E6 for SARS-CoV-2, MDCK for Influenza).

-

Antiviral Efficacy Screening:

-

Infect host cells with a panel of viruses (e.g., Influenza A, Herpes Simplex Virus, SARS-CoV-2) at a known multiplicity of infection (MOI).

-

Simultaneously treat the cells with serial dilutions of the compound below its MNTC.

-

After a suitable incubation period (24-72 hours), quantify the viral yield or cytopathic effect (CPE).

-

-

Quantification Methods:

-

CPE Reduction Assay: Visually score the protection from virus-induced cell death or use a cell viability assay (e.g., MTS).

-

Plaque Reduction Assay: Quantify the reduction in the number and size of viral plaques.

-

qRT-PCR: Measure the reduction in viral RNA levels in the supernatant or cell lysate.

-

-

Data Analysis: Calculate the EC50 (50% effective concentration) and the Selectivity Index (SI = CC50 / EC50). A high SI value indicates promising specific antiviral activity.

Physicochemical Properties and ADME Prediction

A preliminary in silico analysis is crucial for guiding further development.

| Property | Predicted Value/Characteristic | Implication for Drug Development |

| Molecular Weight | 201.64 g/mol | Compliant with Lipinski's Rule of Five (<500), favoring good absorption. |

| LogP (o/w) | ~2.5-3.0 (Predicted) | Indicates good lipophilicity, suggesting potential for good membrane permeability. |

| H-Bond Donors | 0 | Favorable for oral bioavailability. |

| H-Bond Acceptors | 3 (N, and two O atoms) | Provides points for interaction with biological targets. |

| Polar Surface Area | ~34.1 Ų (Predicted) | Suggests good potential for oral absorption and cell permeability. |

Note: Predicted values are generated using standard cheminformatics software (e.g., SwissADME, ChemDraw).

Conclusion and Future Directions

This compound is an uncharacterized molecule built upon the privileged pyridine scaffold. While devoid of direct biological data, a systematic analysis of its structural components strongly suggests a high potential for bioactivity, particularly in the fields of oncology, inflammation, and virology.

The experimental workflows detailed in this guide provide a comprehensive and logical roadmap for its initial investigation. A tiered screening approach, beginning with broad phenotypic assays followed by more targeted mechanistic studies, represents an efficient strategy to uncover its therapeutic potential. Positive results in any of these primary screens would warrant further investigation, including lead optimization through medicinal chemistry, in vivo efficacy studies in relevant animal models, and detailed toxicology assessments. This guide serves as the foundational blueprint for unlocking the potential of this promising chemical entity.

References

-

AOBChem. This compound. AOBChem Website. Available at: [Link].

-

Taylor & Francis Online. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Taylor & Francis Online Website. Available at: [Link].

-

Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. RSC Publishing Website. Available at: [Link].

-

European Publication Server. 4-BROMO-5-(2-CHLORO-BENZOYLAMINO)-1H-PYRAZOLE-3-CARBOXYLIC ACID (PHENYL)AMIDE DERIVATIVES AND RELATED COMPOUNDS AS BRADYKININ B1 RECEPTOR ANTAGONISTS FOR THE TREATMENT OF INFLAMMATORY DISEASES - Patent 1635821. European Publication Server Website. Available at: [Link].

-

ResearchGate. Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives | Request PDF. ResearchGate Website. Available at: [Link].

- Google Patents. US8541572B2 - Compounds for the treatment of inflammatory disorders. Google Patents Website.

-

PubMed. One-pot multicomponent synthesis of novel pyridine derivatives for antidiabetic and antiproliferative activities. PubMed Website. Available at: [Link].

- Google Patents. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. Google Patents Website.

-

PubMed Central (PMC). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC Website. Available at: [Link].

-

PubMed. 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. PubMed Website. Available at: [Link].

-

PubMed Central (PMC). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC Website. Available at: [Link].

-

Self-serve web hosting. SYNTHESIS OF AVRAINVILLAMIDE, STEPHACIDIN B, AND ANALOGUES THEREOF. Self-serve web hosting Website. Available at: [Link].

-

Semantic Scholar. In vivo studies of the effects of alkyl substituted Benzo[b]pyridinium .... Semantic Scholar Website. Available at: [Link].

-

ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate Website. Available at: [Link].

-

ACS Publications. Original 2-(3-Alkoxy-1H-pyrazol-1-yl)azines Inhibitors of Human Dihydroorotate Dehydrogenase (DHODH) | Journal of Medicinal Chemistry. ACS Publications Website. Available at: [Link].

-

Journal of Pharmaceutical Research International. Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International Website. Available at: [Link].

-

ACS Publications. Novel pharmacological activity of a series of substituted pyridines | Journal of Medicinal Chemistry. ACS Publications Website. Available at: [Link].

-

Frontiers. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers Website. Available at: [Link].

-

Asian Publication Corporation. A J C A J C. Asian Publication Corporation Website. Available at: [Link].

- Google Patents. EP1422218A1 - Antiviral agent. Google Patents Website.

- Google Patents. WO2021026672A1 - Heterocyclic wdr5 inhibitors as anti-cancer compounds. Google Patents Website.

- Google Patents. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Google Patents Website.

-

PubMed. 5-methoxytryptophan: an arsenal against vascular injury and inflammation. PubMed Website. Available at: [Link].

-

PubChem. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252. PubChem Website. Available at: [Link].

-

PubMed Central (PMC). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. PMC Website. Available at: [Link].

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications Website. Available at: [Link].

-

Royal Society of Chemistry. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing Website. Available at: [Link].

-

PubMed Central (PMC). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC Website. Available at: [Link].

-

ACS Publications. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. ACS Publications Website. Available at: [Link].

-

Royal Society of Chemistry. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing Website. Available at: [Link].

-

The Royal Society of Chemistry. Table of Contents. The Royal Society of Chemistry Website. Available at: [Link].

-

MDPI. Screening for Antivirally Active Flavonoids Against Herpes Simplex Virus Type 2 and Influenza A Virus. MDPI Website. Available at: [Link].

-

NIH. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. NIH Website. Available at: [Link].

-

ResearchGate. Design, Green Synthesis, and Anticancer Activity of Novel Nicotinonitrile Derivatives | Request PDF. ResearchGate Website. Available at: [Link].

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 7. chemimpex.com [chemimpex.com]

- 8. 4-BROMO-5-(2-CHLORO-BENZOYLAMINO)-1H-PYRAZOLE-3-CARBOXYLIC ACID (PHENYL)AMIDE DERIVATIVES AND RELATED COMPOUNDS AS BRADYKININ B1 RECEPTOR ANTAGONISTS FOR THE TREATMENT OF INFLAMMATORY DISEASES - Patent 1635821 [data.epo.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journaljpri.com [journaljpri.com]

- 13. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US8541572B2 - Compounds for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 17. 5-methoxytryptophan: an arsenal against vascular injury and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

The Strategic Deployment of Substituted Pyridines in Modern Drug Discovery: A Technical Guide Focused on 5-Chloro-3-isopropoxy-2-methoxypyridine

Authored by: Gemini, Senior Application Scientist

Foreword: The Enduring Legacy of the Pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The pyridine ring, a simple six-membered heterocycle, is one such "privileged scaffold."[1] Its prevalence in both natural products, such as vitamins and alkaloids, and a significant number of FDA-approved drugs underscores its versatile and indispensable role in drug design.[2] The pyridine scaffold's utility stems from its unique electronic properties, its capacity for hydrogen bonding, and the ability to be functionalized at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] This guide will delve into the strategic importance of substituted pyridines, with a particular focus on the multifaceted role of 5-Chloro-3-isopropoxy-2-methoxypyridine as a representative of this critical class of molecules in the ongoing quest for novel therapeutics.

Deconstructing the Pharmacophore: An Analysis of this compound

The specific substitution pattern of this compound endows it with a unique combination of physicochemical properties that are highly relevant for its application in drug discovery. A detailed examination of each substituent reveals a deliberate design aimed at optimizing biological activity and drug-like characteristics.

| Property | Value | Source |

| CAS Number | 1228957-00-3 | [5] |

| Molecular Formula | C9H12ClNO2 | [5] |

| Molecular Weight | 201.65 g/mol | [5] |

| Purity | >95% | [5] |

The "Magic Chloro": More Than Just a Halogen

The presence of a chlorine atom at the 5-position is a critical feature. Halogenation, particularly with chlorine, is a well-established strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of a drug candidate.[6] The term "magic chloro" has been used to describe the profound and sometimes unexpected improvements in biological activity observed upon chlorine substitution.[6] This can be attributed to several factors:

-

Modulation of Electronic Properties: The electron-withdrawing nature of chlorine can influence the pKa of the pyridine nitrogen, affecting its interaction with biological targets.

-

Increased Lipophilicity: The chloro group enhances the molecule's lipophilicity, which can improve membrane permeability and oral bioavailability.

-

Metabolic Stability: Introduction of a chlorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life.

-

Specific Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction with protein residues that can contribute to binding affinity.[6]

The Methoxy and Isopropoxy Groups: Fine-Tuning for Efficacy

The alkoxy substituents at the 2- and 3-positions, a methoxy and an isopropoxy group respectively, play a crucial role in tailoring the molecule's properties:

-

Enhanced Potency: Studies have shown that the presence of methoxy (-OMe) groups on pyridine derivatives can significantly improve their antiproliferative activity against various cancer cell lines.[7]

-

Hydrogen Bond Acceptance: The oxygen atoms in the alkoxy groups can act as hydrogen bond acceptors, forming key interactions within the binding pockets of target proteins.

-

Steric Influence: The bulkier isopropoxy group can provide steric hindrance that may favor a specific binding conformation or prevent unwanted off-target interactions.

-

Synthetic Utility: In organic synthesis, methoxypyridines can serve as masked pyridones, offering a strategic advantage in the construction of complex alkaloid skeletons.[8]

Therapeutic Applications and Mechanistic Insights

The unique structural features of substituted pyridines like this compound make them valuable building blocks for drugs targeting a wide range of diseases.

Kinase Inhibition: A Privileged Scaffold for a Prominent Target Class

Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The pyridine scaffold is a common feature in many kinase inhibitors, often playing a crucial role in binding to the ATP-binding site of the enzyme.[9][10] The nitrogen atom of the pyridine ring frequently forms a hydrogen bond with the "hinge" region of the kinase, a critical interaction for potent inhibition.

Caption: Interaction of a pyridine-based kinase inhibitor with the ATP binding site.

The various substituents on the pyridine ring can be optimized to achieve selectivity for specific kinases. For instance, the development of aminopyridine scaffolds has led to potent and selective inhibitors of Vaccinia-related kinases (VRK1 and VRK2).[9] Similarly, the Guareschi pyridine scaffold has been utilized to create selective inhibitors of PI3K isoforms.[11]

Central Nervous System (CNS) Disorders: Crossing the Blood-Brain Barrier

Substituted pyridines are also prominent in the development of drugs for CNS disorders.[12] Their physicochemical properties, which can be modulated through substitution, are advantageous for designing molecules that can cross the blood-brain barrier.[4] Pyridine derivatives have been shown to target a variety of CNS receptors, including:

-

GABA-A Receptors: Acting as modulators to treat anxiety and seizure disorders.[4]

-

Nicotinic Acetylcholine Receptors (nAChRs): Analogues of nicotine, a pyridine alkaloid, are being explored for the treatment of Alzheimer's disease and other neurodegenerative conditions.[13]

The ability to fine-tune the lipophilicity and hydrogen bonding capacity of the pyridine scaffold is critical for achieving the desired CNS activity while minimizing peripheral side effects.

Anticancer Activity: Targeting Cell Proliferation

A growing body of evidence supports the potent antiproliferative activity of substituted pyridines against a range of cancer cell lines.[7][14] The mechanism of action is often multifactorial and can involve the inhibition of key signaling pathways that control cell growth and survival.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a substituted pyridine.

Structure-activity relationship (SAR) studies have revealed that the presence and position of specific substituents are critical for anticancer efficacy. For example, the introduction of -OMe and -NH2 groups can enhance antiproliferative activity, while bulky groups or halogens at certain positions may be detrimental.[7]

Experimental Workflow: Synthesis of a Substituted Pyridine